molecular formula C15H21N3O4S B2710168 Ethyl 4-(2-oxo-2-((thiophen-2-ylmethyl)amino)acetamido)piperidine-1-carboxylate CAS No. 1206991-53-8

Ethyl 4-(2-oxo-2-((thiophen-2-ylmethyl)amino)acetamido)piperidine-1-carboxylate

Cat. No.: B2710168
CAS No.: 1206991-53-8
M. Wt: 339.41
InChI Key: FKCLYSBJEZNFSW-UHFFFAOYSA-N
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Description

Ethyl 4-(2-oxo-2-((thiophen-2-ylmethyl)amino)acetamido)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a thiophene moiety, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-oxo-2-((thiophen-2-ylmethyl)amino)acetamido)piperidine-1-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the ring is functionalized to introduce the carboxylate group.

    Introduction of the Thiophene Moiety: The thiophene group is introduced via a nucleophilic substitution reaction, often using thiophen-2-ylmethylamine as a nucleophile.

    Amidation Reaction: The final step involves the formation of the amide bond between the piperidine and thiophene moieties, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-oxo-2-((thiophen-2-ylmethyl)amino)acetamido)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of carboxylic acids.

Scientific Research Applications

Ethyl 4-(2-oxo-2-((thiophen-2-ylmethyl)amino)acetamido)piperidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-oxo-2-((thiophen-2-ylmethyl)amino)acetamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The thiophene moiety can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2-oxo-2-((furan-2-ylmethyl)amino)acetamido)piperidine-1-carboxylate
  • Ethyl 4-(2-oxo-2-((pyridin-2-ylmethyl)amino)acetamido)piperidine-1-carboxylate

Uniqueness

Ethyl 4-(2-oxo-2-((thiophen-2-ylmethyl)amino)acetamido)piperidine-1-carboxylate is unique due to the presence of the thiophene moiety, which imparts distinct electronic and steric properties compared to its analogs with furan or pyridine rings. This uniqueness can lead to different biological activities and chemical reactivity.

Biological Activity

Ethyl 4-(2-oxo-2-((thiophen-2-ylmethyl)amino)acetamido)piperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, focusing on antibacterial and antifungal activities, molecular interactions, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a piperidine ring, an amide linkage, and a thiophene moiety, which are crucial for its biological activity. The structure can be summarized as follows:

  • Molecular Formula : C₁₄H₁₈N₂O₃S
  • Molecular Weight : 298.37 g/mol
  • CAS Number : 1062186-46-2

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of piperidine derivatives, including the title compound. The Minimum Inhibitory Concentration (MIC) values indicate significant activity against various bacterial strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus4.69
Escherichia coli5.64
Bacillus subtilis8.33
Pseudomonas aeruginosa13.40

The compound exhibited complete bactericidal effects against S. aureus and E. coli within 8 hours of exposure, demonstrating its potential as an effective antibacterial agent .

Antifungal Activity

In addition to antibacterial properties, this compound also shows antifungal activity against strains such as Candida albicans and Fusarium oxysporum.

Fungal StrainMIC (µg/mL)
Candida albicans16.69
Fusarium oxysporum56.74

These results suggest that the compound may serve as a dual-action agent against both bacterial and fungal infections .

The biological activity of this compound is thought to arise from its ability to inhibit specific enzymes involved in bacterial cell wall synthesis and fungal cell membrane integrity. The thiophene group enhances lipophilicity, facilitating better membrane penetration.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the piperidine ring and the incorporation of electron-withdrawing groups significantly influence antibacterial potency. For instance:

  • Electron-Drawing Groups : Increase activity by enhancing binding affinity to bacterial targets.
  • Alkyl Substituents : Modulate lipophilicity, affecting membrane permeability.

Case Studies

A notable study involved synthesizing various piperidine derivatives, including the target compound, which were evaluated for their antimicrobial properties. The findings indicated that compounds with halogen substitutions exhibited enhanced activity compared to their non-substituted counterparts .

Properties

IUPAC Name

ethyl 4-[[2-oxo-2-(thiophen-2-ylmethylamino)acetyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-2-22-15(21)18-7-5-11(6-8-18)17-14(20)13(19)16-10-12-4-3-9-23-12/h3-4,9,11H,2,5-8,10H2,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCLYSBJEZNFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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